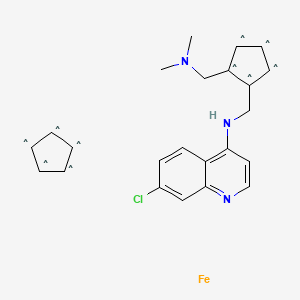
1H-1,2,4-Triazolium,4-amino-1-(carboxymethyl)-,innersalt(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) is a chemical compound belonging to the triazolium family. Triazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a triazolium ring with an amino group and a carboxymethyl group, forming an inner salt structure.
Preparation Methods
The synthesis of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) involves several steps. One common method includes the reaction of 4-amino-1H-1,2,4-triazole with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its role in developing new drugs for treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Comparison with Similar Compounds
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) can be compared with other similar compounds, such as:
4-Amino-1-methyl-1,2,4-triazolium iodide: This compound has a similar triazolium ring structure but with a methyl group instead of a carboxymethyl group.
1H-1,2,4-Triazolium, 4-amino-1-methyl-, bromide: Another similar compound with a methyl group and bromide ion.
1H-1,2,4-Triazolium, 4-amino-1-dodecyl-, chloride: This compound features a longer alkyl chain (dodecyl) and a chloride ion. The uniqueness of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) lies in its specific functional groups and inner salt structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H8N4O2 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)acetate |
InChI |
InChI=1S/C4H8N4O2/c5-7-2-6-8(3-7)1-4(9)10/h2H,1,3,5H2,(H,9,10) |
InChI Key |
JNTRHHHYPSKHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](N=CN1N)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)

![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)



